N-(2-ethynylphenyl)benzamide
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Overview
Description
N-(2-ethynylphenyl)benzamide is an organic compound with the molecular formula C15H11NO. It is a derivative of benzamide, where the benzamide moiety is substituted with an ethynyl group at the ortho position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .
Common Reagents and Conditions:
Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.
Comparison with Similar Compounds
N-(2-allylphenyl)benzamide: Used in the synthesis of substituted indoles via palladium-catalyzed cyclization.
N-(2-acetylphenyl)benzamide:
Uniqueness: N-(2-ethynylphenyl)benzamide is unique due to its ethynyl substitution, which imparts distinct reactivity and structural properties. The ability to undergo NHC-boryl radical-catalyzed cycloisomerization sets it apart from other benzamide derivatives, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
N-(2-ethynylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAZAIOAWEQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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